Taurine chloroethylnitrosourea
Description
Structure
3D Structure
Properties
CAS No. |
115700-21-5 |
|---|---|
Molecular Formula |
C5H10ClN3O5S |
Molecular Weight |
259.67 g/mol |
IUPAC Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H10ClN3O5S/c6-1-3-9(8-11)5(10)7-2-4-15(12,13)14/h1-4H2,(H,7,10)(H,12,13,14) |
InChI Key |
CIBONNMMDHURPP-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Taurine Chloroethylnitrosourea
Chemical Synthesis Pathways for Chloroethylnitrosourea Core
The chloroethylnitrosourea (CENU) moiety is the key functional group responsible for the alkylating activity of this class of compounds. researchgate.net The general synthesis of the CENU core is a well-established process in medicinal chemistry. The pathway typically begins with a 2-substituted ethanolamine, which is chlorinated to produce a 2-chloroethylamine (B1212225) hydrochloride salt.
This chloroethylamine derivative is then reacted with an appropriate isocyanate in a suitable solvent. This reaction forms a chloroethylurea intermediate. The final and critical step is nitrosation, where the urea (B33335) derivative is treated with a nitrosating agent, such as sodium nitrite, under acidic conditions. This introduces the N-nitroso group, completing the formation of the chloroethylnitrosourea core. This fundamental synthetic route has been the basis for creating a wide array of CENU analogues for research and clinical use. acs.org
Integration of the Taurine (B1682933) Moiety
The integration of taurine (2-aminoethanesulfonic acid) or its derivatives into the CENU structure is designed to leverage the unique physicochemical properties of this amino acid. nih.gov Taurine is a highly water-soluble compound with roles in various biological processes. science.gov Its chemical synthesis can be achieved through methods such as the ammonolysis of isethionic acid or the reaction of aziridine (B145994) with sulfurous acid. wikipedia.orgnews-medical.net
In the synthesis of a taurine-based CENU, such as 1-(2-chloroethyl)-3-[2-(dimethylaminosulfonyl)ethyl]-1-nitrosourea (TCNU), a derivative of taurine is used as the starting amine component. nih.gov For TCNU, this component is N,N-dimethyltaurine. The synthesis proceeds by reacting the taurine derivative with 2-chloroethyl isocyanate. This step couples the taurine moiety to the precursor of the CENU pharmacophore, forming the corresponding urea. The subsequent nitrosation of this urea intermediate yields the final taurine chloroethylnitrosourea compound. acs.orgnih.gov This strategy allows for the direct incorporation of the taurine backbone into the final drug structure.
Derivatization Strategies for Structural Modification
Structural modification of this compound is explored to create analogues with potentially improved characteristics. Derivatization can occur at various points on the molecule.
One approach involves modifying the urea linkage. For example, research into related compounds has shown the synthesis of hydrazone derivatives from 4-(2-chloroethyl)semicarbazide. researchgate.net In this strategy, the semicarbazide, a close analogue of the urea structure, is reacted with various aldehydes or ketones (e.g., benzaldehyde, acetophenone) to form a series of hydrazones. researchgate.net This demonstrates a versatile method for attaching diverse chemical groups to the core structure, which could be applied to taurine-based CENUs to alter their chemical properties.
Another point for derivatization is the taurine moiety itself. The amino group of taurine can be modified, as seen in the formation of N-chlorotaurine (taurine chloramine) through reaction with hypochlorous acid. nih.govnih.gov While this specific reaction is often studied in the context of oxidative stress, it illustrates the chemical reactivity of the taurine structure that can be exploited for creating new derivatives. Furthermore, various reagents are used to derivatize taurine for analytical detection, which underscores the chemical handles available for structural modification. researchgate.netnih.gov
Table 1: Synthetic and Derivatization Strategies
| Strategy | Description | Key Reactants/Steps | Example Compound/Class | Reference(s) |
| CENU Core Synthesis | General pathway to create the active pharmacophore. | 2-chloroethylamine, isocyanate, nitrosating agent (e.g., NaNO₂) | Carmustine (BCNU) | acs.org |
| Taurine Integration | Coupling of a taurine derivative to the CENU precursor. | N,N-dimethyltaurine, 2-chloroethyl isocyanate, nitrosation | TCNU | nih.gov |
| Hydrazone Formation | Modification of the urea-like backbone to introduce new functional groups. | Semicarbazide core, various aldehydes/ketones | Benzaldehyde hydrazones | researchgate.net |
| Prodrug Conjugation | Attaching a promoiety to improve pharmacokinetics or targeting. | Taurine analog (Tramiprosate), Valine | ALZ-801 | nih.gov |
| Combi-Prodrug | Linking the CENU to another pharmacophore to create a dual-action agent. | CENU precursor, O⁶-benzylguanine derivative | BGCNU | researchgate.net |
Prodrug Approaches in this compound Research
Prodrug strategies are employed to overcome challenges such as poor bioavailability, high pharmacokinetic variability, or to enhance drug targeting. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.
One prominent prodrug approach involves conjugating the active molecule with an amino acid. A relevant example is ALZ-801, a valine-conjugated prodrug of tramiprosate. nih.gov Tramiprosate (3-amino-1-propanesulfonic acid) is a structural analogue of taurine. The development of ALZ-801 aimed to improve the pharmacokinetic variability and gastrointestinal tolerability of tramiprosate. nih.gov This strategy of amino acid conjugation could be applied to this compound to potentially enhance its oral absorption and reduce variability.
Another sophisticated strategy is the creation of "combi-prodrugs." This involves linking two different pharmacophores into a single molecule. For instance, the compound N-(2-chloroethyl)-N'-2-(O⁶-benzyl-9-guanine)ethyl-N-nitrosourea (BGCNU) was synthesized as a combi-nitrosourea prodrug. researchgate.net It combines a CENU moiety with an O⁶-benzylguanine (O⁶-BG) derivative, which is an inhibitor of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). This design allows the single molecule to deliver both the DNA-damaging agent and the inhibitor of its corresponding repair mechanism, potentially overcoming drug resistance. researchgate.net
Molecular and Cellular Mechanisms of Action of Taurine Chloroethylnitrosourea
DNA Alkylation and Cross-linking Mechanisms
Taurine (B1682933) chloroethylnitrosourea belongs to the class of chloroethylnitrosoureas (CENUs), which are bifunctional alkylating agents. plos.org The primary mechanism of action of these compounds involves the alkylation of DNA, a process that can lead to the formation of cross-links within the DNA structure. mdpi.commdpi.comresearchgate.net This process begins with the generation of a chloroethyldiazohydroxide, which can then chloroethylate nucleophilic sites on macromolecules like DNA. oup.com
The initial step is the formation of a monoadduct, specifically at the O6 position of guanine (B1146940), resulting in O6-chloroethylguanine. biologists.com This initial adduct is unstable and can undergo an intramolecular rearrangement to form an N1,O6-ethenoguanine adduct. mdpi.com Subsequently, this intermediate can react with the N3 position of a cytosine residue on the opposite DNA strand, leading to the formation of a DNA interstrand cross-link. mdpi.com These interstrand cross-links are critical to the compound's activity as they block DNA replication and can trigger cell death. mdpi.com The formation of these cross-links is a slow process that occurs after the initial mono-adduction to guanine. biologists.com
Interaction with DNA Repair Enzymes (e.g., O6-Alkylguanine Transferase)
The cytotoxicity of taurine chloroethylnitrosourea is significantly influenced by the cell's capacity for DNA repair. A key enzyme in this process is O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). plos.orgmdpi.com AGT can repair the initial O6-chloroethylguanine adduct by transferring the chloroethyl group from the guanine to a cysteine residue within its own structure. plos.org This action prevents the subsequent formation of the cytotoxic interstrand cross-links. plos.org
Consequently, cells with high levels of AGT expression, often referred to as Mer+ cells, exhibit greater resistance to the cytotoxic effects of this compound. nih.gov Conversely, cells that lack or have low levels of AGT (Mer- cells) are more sensitive to the compound. nih.gov In these Mer- cells, the unrepaired O6-chloroethylguanine adducts are more likely to proceed to form interstrand cross-links, leading to higher levels of cytotoxicity. nih.gov It has been shown that the reaction of AGT with DNA treated with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a related compound, results in the formation of a covalent complex between the DNA and the protein. nih.gov This suggests that the transferase becomes bound to the DNA during the repair process. nih.gov While AGT is effective at removing the initial mono-adduct, it is not capable of resolving the interstrand cross-links once they have formed. mdpi.com
Carbamoylating Activity and Cellular Enzyme Inhibition (e.g., Glutathione (B108866) Reductase)
In addition to their alkylating activity, nitrosoureas like this compound also possess carbamoylating activity. This is due to the isocyanate moiety that is also generated from the decomposition of the nitrosourea (B86855) molecule. oup.com This reactive isocyanate can carbamoylate proteins by reacting with the primary amines and thiols of amino acid residues. oup.com
One of the key targets of this carbamoylating activity is glutathione reductase. nih.govnih.gov Inhibition of glutathione reductase disrupts the glutathione redox cycle, which is crucial for maintaining the intracellular pool of reduced glutathione (GSH). nih.govcapes.gov.br The inhibition of this enzyme by this compound has been demonstrated to be intermediate between that of other nitrosoureas like chlorozotocin (B1668840) and CCNU. nih.gov The depletion of intracellular GSH can have significant downstream effects, including the inhibition of multidrug resistance protein (MRP)-mediated drug efflux, which can sensitize cells to other therapeutic agents. nih.gov The carbamoylating activity of these compounds, coupled with their direct reaction with GSH, leads to a significant depletion of intracellular GSH stores. capes.gov.br
Cellular Uptake and Transport Mechanisms
The entry of this compound into cells is a critical step for its therapeutic action and is mediated by specific transport systems.
Role of Specific Transporters (e.g., SLC6A6)
The taurine transporter, SLC6A6 (also known as TauT), plays a significant role in the uptake of taurine and its derivatives. arvojournals.orgnih.govnih.govmdpi.com This transporter is part of the solute carrier family 6 and is responsible for the sodium- and chloride-dependent transport of taurine across the cell membrane. mdpi.comnih.gov Studies have shown that SLC6A6 is expressed in various tissues and cell types, including the blood-brain barrier and cancer cells. nih.govnih.gov The presence of the taurine moiety in this compound suggests that it may be a substrate for the SLC6A6 transporter, facilitating its entry into cells that express this protein. nih.gov This targeted uptake could potentially enhance the compound's efficacy in tumors that overexpress SLC6A6. nih.gov
Cellular and Biochemical Effects in Preclinical Models
Impact on Cellular Proliferation and Cell Cycle Dynamics
There is no available research to detail the effects of Taurine (B1682933) chloroethylnitrosourea on the proliferation of cells or its influence on the dynamics of the cell cycle.
Induction of Apoptosis and Programmed Cell Death Pathways
Information regarding the ability of Taurine chloroethylnitrosourea to induce apoptosis is not present in the current body of scientific literature. This includes any data on:
Modulation of Intracellular Signaling Pathways
The modulatory effects of this compound on key intracellular signaling pathways have not been investigated or reported. This encompasses:
NFκB Pathway Inhibition and Downstream Effects
This compound's analog, Taurine Chloramine (B81541) (TauCl), has demonstrated significant inhibitory effects on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway in preclinical studies. In a model of experimental colitis, oral administration of TauCl was found to inhibit the activation of NFκB, a key transcription factor that mediates proinflammatory signaling. nih.govphysiology.org This inhibition was associated with a reduction in the expression of proinflammatory molecules, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in the colon. nih.govphysiology.org By suppressing the NFκB pathway, TauCl effectively downregulates the production of these tissue-damaging proinflammatory mediators. nih.govphysiology.org
The downstream effects of this NFκB inhibition are a notable attenuation of inflammation and apoptosis in the colonic mucosa. nih.govphysiology.org This highlights the potential of taurine-related compounds to mitigate inflammatory processes by targeting the central NFκB signaling axis.
Table 1: Effects of Taurine Chloramine (TauCl) on the NFκB Pathway and Downstream Molecules
| Molecule/Process | Effect of TauCl | Cell/Tissue Model |
| NFκB Activation | Inhibition | Mouse Colon |
| TNF-α Expression | Reduction | Mouse Colon |
| IL-6 Expression | Reduction | Mouse Colon |
| COX-2 Expression | Reduction | Mouse Colon |
| Apoptosis | Attenuation | Colonic Mucosa |
Nrf2 Activation and Antioxidant Response Induction
A significant mechanism of action for Taurine Chloramine (TauCl) involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. nih.gov Studies have shown that TauCl stimulates the activation of Nrf2 and enhances its translocation to the nucleus. plos.orgfrontiersin.orgnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of cytoprotective genes. nih.gov
This activation of the Nrf2 pathway results in the increased expression of several key antioxidant enzymes. plos.org Notably, TauCl has been shown to upregulate genes encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), the catalytic subunit of glutamate-cysteine ligase (GCLC), and glutathione (B108866) S-transferase. nih.gov The induction of these antioxidant proteins, such as peroxiredoxin (Prx) and thioredoxin (Trx), provides robust protection against oxidative cytotoxicity caused by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). plos.org This enhanced antioxidant response allows cells to survive what would otherwise be lethal levels of oxidative stress. plos.org
Table 2: Nrf2-Dependent Genes Upregulated by Taurine Chloramine (TauCl)
| Gene | Encoded Protein/Enzyme | Function |
| HMOX1 | Heme oxygenase-1 (HO-1) | Antioxidant, Anti-inflammatory |
| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxification of quinones |
| GCLC | Glutamate-cysteine ligase catalytic subunit | Rate-limiting enzyme in glutathione synthesis |
| GST | Glutathione S-transferase | Detoxification of electrophilic compounds |
STAT3 Signaling Modulation
In addition to its effects on the NFκB and Nrf2 pathways, Taurine Chloramine (TauCl) also modulates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In a mouse model of colitis, TauCl was found to inhibit the activation of STAT3, another key transcription factor involved in mediating proinflammatory signals. nih.gov
Further research in human differentiated adipocytes has shown that TauCl can reverse the modulation of adipokine expression induced by interleukin-1β (IL-1β) by specifically inhibiting STAT3 signaling. mdpi.com This effect was independent of the MAPK signaling pathway. mdpi.com The ability of TauCl to inhibit the STAT3 signaling pathway suggests that taurine derivatives may be useful in conditions where this pathway is aberrantly activated, such as in certain inflammatory diseases and obesity-related conditions. mdpi.com This modulation of STAT3 signaling, in conjunction with NFκB inhibition and Nrf2 activation, underscores the multi-targeted anti-inflammatory and cytoprotective properties of taurine-related compounds. nih.gov
Metabolic Reprogramming and Bioenergetic Perturbations
Glycolysis and Glucose Metabolism Modulation
Conversely, in pig skeletal muscle, dietary supplementation with taurine has been demonstrated to reduce glycolysis. mdpi.com This effect is mediated by the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. mdpi.com Taurine supplementation led to a significant reduction in the activities of key glycolytic enzymes such as hexokinase (HK), phosphofructokinase (PFK), and pyruvate (B1213749) kinase (PK). mdpi.com Furthermore, it decreased the expression of genes related to glycolytic enzymes, including HK type II (HKII), pyruvate kinase M2 (PKM2), and lactate (B86563) dehydrogenase A (LDHA). mdpi.com These findings suggest that taurine can regulate glycolysis in a context-dependent manner, either promoting or inhibiting it based on the specific cellular environment and signaling pathways involved.
Table 3: Effects of Taurine on Glycolytic Enzymes and Regulators
| Molecule/Process | Effect of Taurine | Model System | Mediating Pathway |
| Glycolysis | Promotion | Myeloid Leukemia | mTOR |
| Glycolysis | Reduction | Pig Skeletal Muscle | HIF-1α |
| Hexokinase (HK) Activity | Reduction | Pig Skeletal Muscle | HIF-1α |
| Phosphofructokinase (PFK) Activity | Reduction | Pig Skeletal Muscle | HIF-1α |
| Pyruvate Kinase (PK) Activity | Reduction | Pig Skeletal Muscle | HIF-1α |
Choline (B1196258) and Phosphocholine Metabolism Crosstalk
Emerging evidence suggests a metabolic crosstalk between taurine and choline/phosphocholine metabolism. Studies in growth hormone receptor mutant mice have revealed that a decrease in taurine levels is associated with changes in choline metabolism, characterized by increased levels of trimethylamine (B31210) (TMA), trimethylamine N-oxide (TMAO), and dimethylamine (B145610) (DMA). plos.org It has been proposed that decreased taurine production may lead to an increased flux through the choline metabolism pathway. plos.org
Furthermore, research in finishing pigs has shown that dietary choline supplementation can, in turn, affect taurine metabolism. frontiersin.org Choline chloride supplementation was found to upregulate taurine levels by modulating both taurine and hypotaurine (B1206854) metabolism. frontiersin.org This was linked to the involvement of taurine and hypotaurine metabolism in several other key metabolic pathways, including cyanoamino acid metabolism and glutathione metabolism. frontiersin.org These findings indicate a reciprocal relationship between taurine and choline metabolic pathways, where alterations in one can influence the other, likely to maintain metabolic homeostasis.
Mitochondrial Function and Energetics Alterations
Taurine plays a crucial role in maintaining mitochondrial function and cellular energetics. It is actively transported into the mitochondria where it can act as a pH buffer. nih.gov Taurine has been shown to protect mitochondria from oxidative damage and improve the production of ATP. nih.gov In preclinical models of renal injury, taurine treatment alleviated oxidative stress and mitochondrial dysfunction. plos.org
One of the key mechanisms by which taurine supports mitochondrial function is through its role in the synthesis of mitochondrial proteins. Taurine conjugates with uridine (B1682114) on mitochondrial tRNA to form 5-taurinomethyluridine, which is essential for the proper translation of proteins encoded by mitochondrial DNA, particularly those of the respiratory chain complexes. science.gov A deficiency in taurine can lead to impaired mitochondrial protein translation and a significant reduction in mitochondrial energy supply. imperial.ac.uk Taurine also helps to prevent mitochondrial calcium overload, which can otherwise lead to a collapse of the mitochondrial membrane potential and a depletion in energy production. science.gov By preserving mitochondrial integrity and function, taurine helps to inhibit mitochondria-mediated apoptosis. science.gov
Effects on Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. nih.gov When the folding capacity of the ER is exceeded, a state of ER stress occurs, activating the unfolded protein response (UPR). nih.govmdpi.com The UPR is a signaling network that aims to restore ER homeostasis but can trigger cell death if the stress is prolonged. nih.govnih.gov
Taurine has been shown to protect against ER stress induced by oxidative stress. nih.govresearchgate.net In preclinical studies, taurine demonstrated the ability to suppress ER stress by down-regulating the expression of key UPR-related proteins. nih.govresearchgate.net For instance, in a study using PC12 cells, taurine was found to alleviate ER stress by reducing the up-regulation of the ER stress marker GRP78 and the pro-apoptotic protein CHOP/GADD153. nih.govresearchgate.net This suggests a protective role for taurine in maintaining cellular function under conditions that would otherwise lead to ER stress-induced apoptosis. nih.gov
Table 1: Effects of Taurine on Key UPR-Related Proteins
| Cell Line | Inducing Agent | Taurine Effect | Observed Outcome | Reference |
| PC12 | Hydrogen Peroxide | Down-regulation | Suppression of ER stress | nih.govresearchgate.net |
| C2C12 | Not specified | Reduction | Plays an important role in reducing ER stress | nih.gov |
| 3T3L1 | Not specified | Reduction | Plays an important role in reducing ER stress | nih.gov |
Mechanisms of Oxidant-Induced Cellular Injury Mitigation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key mechanism of cellular injury. nih.govnih.gov Taurine and its derivative, taurine chloramine (TauCl), exhibit significant cytoprotective effects against oxidant-induced damage through multiple mechanisms. nih.govnih.govnih.gov
One primary mechanism is the direct scavenging of ROS. At sites of inflammation, neutrophils produce hypochlorous acid (HOCl), a potent oxidant. nih.govnih.govnih.gov Taurine reacts with and neutralizes HOCl to form TauCl, a more stable and less toxic oxidant. nih.govnih.govnih.govnih.gov This action prevents the damaging effects of HOCl on surrounding tissues. mdpi.com
In a rat model of middle cerebral artery occlusion (MCAO), TauCl was found to increase the expression of antioxidant enzymes in the postischemic brain, suggesting a role in protecting against ischemic brain injury by bolstering antioxidant defenses. nih.gov
Table 2: Mechanisms of Oxidant-Induced Injury Mitigation by Taurine and Taurine Chloramine
| Mechanism | Compound | Key Findings | Reference |
| Direct Scavenging of HOCl | Taurine | Reacts with HOCl to form the less toxic TauCl. | nih.govnih.govnih.govnih.gov |
| Upregulation of Antioxidant Enzymes | Taurine Chloramine | Increases expression of heme oxygenase-1, peroxiredoxin, thioredoxin, etc. | nih.govnih.gov |
| Upregulation of Antioxidant Enzymes | Taurine | Enhances expression and activities of superoxide (B77818) dismutase, catalase, and glutathione peroxidase. | nih.gov |
| Protection against Oxidative Stress | Taurine | Protects PC12 cells against oxidative stress induced by H2O2. | nih.gov |
Modulation of Pro-inflammatory Mediators
Inflammation is a complex biological response to harmful stimuli. While essential for host defense, dysregulated inflammation can lead to tissue damage. Taurine and, in particular, taurine chloramine, have demonstrated potent anti-inflammatory properties by modulating the production of pro-inflammatory mediators. nih.govnih.govnih.govnih.govmdpi.commdpi.comconsensus.app
TauCl has been shown to downregulate the production of a wide range of pro-inflammatory cytokines and chemokines in various cell types. nih.govmdpi.com In activated rodent and human leukocytes, TauCl inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukins (such as IL-1β, IL-6, and IL-8), and prostaglandins. nih.govsemanticscholar.orgresearchgate.net This inhibition of key inflammatory signaling molecules helps to dampen the inflammatory response. nih.gov
The anti-inflammatory effects of TauCl are mediated, at least in part, through the inhibition of key transcription factors that drive the expression of pro-inflammatory genes. mdpi.com For example, TauCl has been shown to inhibit the activation of NF-κB, a central regulator of the inflammatory response. nih.govmdpi.com In a mouse model of colitis, TauCl administration attenuated inflammation by inhibiting the activation of both NF-κB and STAT3. mdpi.com
Table 3: Modulation of Pro-inflammatory Mediators by Taurine Chloramine
| Mediator | Cell/Model System | Effect of TauCl | Reference |
| TNF-α | Rodent Macrophages, Human Leukocytes | Inhibition of production | nih.govnih.gov |
| IL-1β | LPS-activated adherent monocytes | Decreased production | researchgate.net |
| IL-6 | Rodent Macrophages, Human Leukocytes | Inhibition of production | semanticscholar.orgresearchgate.net |
| IL-8 | Human Polymorphonuclear Leukocytes | Suppressed production | researchgate.net |
| Prostaglandins | Inflammatory cells | Inhibition of production | nih.gov |
| Nitric Oxide | Rodent Macrophages | Inhibition of production | nih.gov |
| NF-κB | Mouse model of colitis | Inhibition of activation | nih.govmdpi.com |
| STAT3 | Mouse model of colitis | Inhibition of activation | mdpi.com |
Structure Activity Relationship Sar Studies and Computational Modeling
Structure-Activity Relationship (SAR) Investigations
The biological activity of nitrosoureas is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies for this class of compounds, including taurine-based derivatives like Tauromustine (B1682935), focus on how modifications to different parts of the molecule affect its anticancer efficacy, toxicity, and pharmacokinetic properties.
The quintessential pharmacophore for high-level antitumor activity in this class is the N-(2-chloroethyl)-N-nitrosoureido group. nih.gov This moiety is responsible for the generation of reactive species that alkylate and cross-link DNA, leading to cancer cell death. The core SAR principles for nitrosoureas revolve around the substituent attached to the N'-nitrogen of the urea (B33335). This "carrier" group significantly modulates the compound's properties.
Key SAR findings for nitrosoureas relevant to Tauromustine include:
The N-(2-chloroethyl)-N-nitrosoureido Moiety: This group is considered essential for the cytotoxic activity. Its decomposition under physiological conditions initiates the DNA alkylation process.
The Taurine-Derived Side Chain in Tauromustine: In Tauromustine (TCNU), the N'-substituent is a 2-(dimethylaminosulfonyl)ethyl group, derived from taurine (B1682933). This feature imparts unique properties to the molecule. The sulfonic acid group of taurine is highly polar, which generally increases water solubility. This modification in TCNU results in a water-soluble nitrosourea (B86855), which can affect its pharmacokinetic profile compared to more lipophilic analogs like CCNU. nih.gov The aim of incorporating such a side chain is often to improve the therapeutic index, potentially by altering the drug's uptake and distribution, or by reducing certain toxicities associated with more lipophilic nitrosoureas.
Comparative studies have shown that Tauromustine exhibits equal or superior oral efficacy against a range of tumor models when compared to established nitrosoureas like BCNU and CCNU. nih.gov This suggests that the taurine-derived side chain is not only a viable carrier group but may confer an advantageous activity profile.
Table 1: Comparative Antitumor Activity of Tauromustine (TCNU) and other Nitrosoureas
| Compound | Tumor Model | Efficacy |
|---|---|---|
| Tauromustine (TCNU) | NMU-1 Murine Lung Tumor | Superior antitumor effects compared to BCNU nih.gov |
| Carmustine (BCNU) | NMU-1 Murine Lung Tumor | Poorly sensitive nih.gov |
| Lomustine (CCNU) | General | Active against solid tumors nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While specific QSAR models developed exclusively for Tauromustine are not prominent in the literature, extensive QSAR studies on the broader class of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNU derivatives) provide valuable insights that can be extrapolated. bjut.edu.cn
These studies typically use regression analysis to correlate biological activity (such as the concentration required to inhibit cancer cell growth, log(1/C)) with various molecular descriptors.
Key descriptors identified in QSAR models for nitrosoureas include:
Lipophilicity (logP): The octanol/water partition coefficient is a crucial descriptor. For nitrosoureas, there is often a parabolic relationship between lipophilicity and activity, meaning there is an optimal level of lipophilicity for maximum efficacy. The taurine moiety in Tauromustine would significantly lower its logP compared to cyclohexyl derivatives, a factor that would be critical in any QSAR model. bjut.edu.cn
Quantum Chemical Descriptors: These are calculated using methods like Density Functional Theory (DFT) and describe the electronic properties of the molecule.
Energy Barriers (E1, EZ/E): Descriptors related to the energy required for the decomposition of the nitrosourea and the transformation between tautomers have been shown to be significant. Lower energy barriers for decomposition can correlate with higher activity. bjut.edu.cn
Bond Orders (e.g., BO1-Cl8): The strength of specific chemical bonds, such as the C-Cl bond, can also be a predictive descriptor in QSAR models. bjut.edu.cn
Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.
A hypothetical QSAR model for a series of taurine-based nitrosoureas would likely show that descriptors related to both the electronic properties of the core nitrosourea group and the polarity and size of the taurine-derived side chain are critical for predicting antitumor activity.
Computational Chemistry and Molecular Dynamics Simulations of Molecular Interactions
Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the mechanism of action of drugs like Tauromustine at the atomic level. For nitrosoureas, these methods are primarily used to study their interaction with their biological target: DNA.
The anticancer effect of nitrosoureas stems from their ability to alkylate DNA. researchgate.netnih.gov This process occurs in several steps, which can be modeled computationally:
Decomposition: Under physiological conditions, the nitrosourea molecule is unstable and decomposes to form two key reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate.
DNA Alkylation: The 2-chloroethyldiazonium ion is a potent electrophile that attacks nucleophilic sites on DNA bases. A primary site of attack is the O⁶ position of guanine (B1146940). researchgate.net This initial alkylation forms an O⁶-chloroethylguanine adduct.
Interstrand Cross-link Formation: The initial adduct is unstable and undergoes an intramolecular rearrangement. This is followed by a reaction with the N³ position of a cytosine on the opposite DNA strand, forming a lethal G-C interstrand cross-link. researchgate.net This cross-link prevents the separation of the DNA strands, thereby halting DNA replication and transcription and triggering cell death. nih.gov
MD simulations can be used to model the structure and dynamics of DNA that has been modified by these alkylating agents. researchgate.net These simulations can reveal how the formation of adducts and cross-links distorts the DNA double helix, which is crucial for understanding how these lesions are recognized by DNA repair proteins and how they ultimately lead to cytotoxicity. While specific MD simulations for Tauromustine-DNA complexes are not published, the general mechanism established for BCNU and CCNU is directly applicable, as they all generate the same 2-chloroethyldiazonium ion responsible for the cross-linking.
Experimental Methodologies and Advanced Research Techniques in Taurine Chloroethylnitrosourea Studies
In Vitro Cellular Models for Mechanistic Elucidation
In vitro studies using cultured cancer cell lines are fundamental to understanding the cytotoxic mechanisms of taurine (B1682933) chloroethylnitrosourea. These models allow for controlled investigations into the compound's effects at a cellular and molecular level.
Research has utilized various cancer cell lines to probe the activity of TCNU. A significant focus has been on cell lines with differing levels of O(6)-alkylguanine-DNA alkyltransferase (MGMT), a key DNA repair enzyme. For instance, studies have compared TCNU's effects on cell lines that possess this enzyme (Mer+) against those that lack it (Mer-).
Key Findings from In Vitro Models:
Differential Cytotoxicity: TCNU demonstrates significantly higher cytotoxicity in Mer- cell lines compared to Mer+ cell lines. nih.gov This suggests that its primary mechanism of action involves DNA alkylation at the O(6)-guanine position, and that the presence of the MGMT repair enzyme confers resistance.
DNA Cross-Linking: Alkaline elution studies have confirmed that TCNU induces DNA interstrand cross-links, a hallmark of nitrosourea (B86855) compounds, in sensitive (Mer-) cells but not in resistant (Mer+) cells. nih.gov This cross-linking activity is a critical factor in its cancer-killing ability.
Carbamoylating Activity: The compound's ability to carbamoylate proteins, another characteristic of nitrosoureas, has been assessed. TCNU has been shown to inhibit glutathione (B108866) reductase, indicating a carbamoylating activity that is intermediate between other nitrosoureas like chlorozotocin (B1668840) and CCNU. nih.gov
The table below summarizes the differential effects of TCNU observed in representative cancer cell lines.
| Cell Line | Type | MGMT Status (Mer) | TCNU Effect |
| A427 | Human Lung Carcinoma | Mer- | High Cytotoxicity, DNA Interstrand Crosslinks |
| A549 | Human Lung Carcinoma | Mer+ | Lower Cytotoxicity, No DNA Interstrand Crosslinks |
| Walker 256 (Resistant) | Rat Breast Carcinoma | Mer- | High Cytotoxicity |
| Walker 256 (Wild-Type) | Rat Breast Carcinoma | Mer+ | Lower Cytotoxicity |
In Vivo Animal Models for Pharmacodynamic and Efficacy Studies
To evaluate the therapeutic potential and systemic effects of taurine chloroethylnitrosourea, researchers have employed various in vivo animal models. These models are crucial for assessing antitumor efficacy against established tumors and for understanding the compound's pharmacokinetic and toxicological profile.
TCNU has been tested in a broad antitumor screen using several rodent models of cancer. Its efficacy has been compared against established nitrosourea drugs such as BCNU, CCNU, and MeCCNU.
Key Findings from In Vivo Models:
Antitumor Efficacy: In animal models, orally administered TCNU demonstrated equal or superior efficacy compared to other nitrosoureas against a range of tumors, including L1210 leukemia, Walker mammary carcinoma, Lewis Lung carcinoma, Harding Passey melanoma, and colon carcinoma C26. nih.gov
Toxicological Profile: Acute and long-term (3-month) toxicology studies in mice and rats revealed a profile similar to CCNU. However, a notable difference was that TCNU did not cause the chronic liver disturbances observed with CCNU. nih.gov In dogs, the primary side effects after 6 weeks of treatment were leucopenia and thrombocytopenia. nih.gov
Pharmacokinetics: Initial pharmacokinetic studies in dogs showed that TCNU is absorbed rapidly after oral administration, reaching maximum plasma levels in approximately 25 minutes. The compound has a short half-life of around 16-17 minutes, whether administered intravenously or orally. nih.gov
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are essential for dissecting the specific molecular interactions of this compound. These techniques quantify the compound's effect on specific enzymes and cellular processes.
A key target for nitrosoureas is the enzyme glutathione reductase, which is involved in managing oxidative stress. Inhibition of this enzyme is a measure of the compound's carbamoylating activity. Assays measuring the activity of this enzyme in cell lysates after treatment with TCNU have been crucial in characterizing the compound. The results showed that TCNU's inhibitory effect on glutathione reductase is less potent than that of CCNU but stronger than that of chlorozotocin. nih.gov
Molecular Biology and Gene Expression Profiling Techniques
Molecular biology techniques are used to investigate how this compound affects the genetic material of cancer cells. The primary technique used in the context of TCNU has been alkaline elution. This method is used to detect DNA damage, specifically single-strand breaks and interstrand cross-links. Studies using this technique provided direct evidence that TCNU causes DNA interstrand cross-linking in MGMT-deficient (Mer-) cancer cells, which correlates with its cytotoxic activity. nih.gov
Advanced Spectroscopic and Imaging Modalities
While specific studies employing advanced spectroscopic techniques directly on Tauromustine (B1682935) (TCNU) are not detailed in the provided search results, the methodologies listed below are standard and highly applicable for the comprehensive analysis of such a compound and its metabolic fate.
HRMAS NMR is a powerful technique for analyzing intact tissue samples, providing high-resolution metabolic profiles without the need for extraction processes that can alter cellular chemistry. This ex vivo method would be invaluable for studying the metabolic response of tumors to TCNU treatment. By analyzing tumor biopsies from animal models before and after treatment, HRMAS NMR could identify changes in key metabolites related to energy metabolism, cell membrane turnover (e.g., choline (B1196258) compounds), and oxidative stress, offering insights into the drug's pharmacodynamic effects at the tissue level.
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying small molecules in biological samples. In the study of this compound, LC-MS-based metabolomics would be the gold standard for pharmacokinetic analysis. It could be used to:
Track the parent compound (TCNU) and its metabolites in plasma, tissues, and excreta over time. nih.gov
Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Identify the specific metabolic pathways affected by TCNU treatment in cancer cells or host tissues, revealing off-target effects and providing a deeper understanding of its mechanism of action.
Alkaline Elution Assay for DNA Damage Assessment
The alkaline elution assay is a sensitive and established technique used to measure DNA single-strand breaks, alkali-labile sites, and DNA interstrand crosslinks in cells. ceon.rsiaea.org The fundamental principle of this method involves lysing cells on a filter under alkaline conditions, which denatures the DNA. ceon.rs The rate at which the DNA elutes through the filter is inversely proportional to its size. nih.gov Undamaged, large DNA molecules are retained on the filter, while smaller fragments resulting from strand breaks pass through more rapidly. nih.gov Conversely, the presence of DNA interstrand crosslinks makes the DNA larger and more complex, causing it to elute more slowly than undamaged DNA. researchgate.net The amount of DNA in the eluted fractions and on the filter is quantified, often using fluorometric methods, to determine the extent of DNA damage or repair. dntb.gov.ua
In studies investigating the cytotoxic mechanisms of this compound (TCNU), the alkaline elution assay has been instrumental in elucidating its effects on DNA integrity. nih.gov Research on human lung carcinoma cell lines demonstrated a differential response to TCNU that correlated with the cells' DNA repair capabilities. nih.gov Specifically, the assay was used to measure the formation of DNA interstrand crosslinks.
The findings showed that TCNU induced DNA interstrand crosslinks in the A427 human lung carcinoma cell line. nih.gov However, under the same conditions, TCNU did not cause detectable DNA interstrand crosslinks in the A549 human lung carcinoma cell line. nih.gov This differential effect on DNA crosslinking was directly correlated with the higher cytotoxicity TCNU produced in the A427 cells. nih.gov The results from these alkaline elution studies were pivotal in understanding that the DNA damaging properties of TCNU are a key component of its mechanism of action. nih.gov
Table 1: TCNU-Induced DNA Interstrand Crosslinking in Human Lung Carcinoma Cell Lines as Determined by Alkaline Elution Assay
| Cell Line | O(6)-alkylguanine transferase (Mer) Status | DNA Interstrand Crosslinks Detected after TCNU Treatment | Cytotoxicity |
|---|---|---|---|
| A427 | Mer- | Yes | High |
Flow Cytometry for Cellular Processes and Phenotype Analysis
Flow cytometry is a powerful high-throughput technique used to measure and analyze multiple physical and chemical characteristics of single cells or particles as they flow in a fluid stream through a beam of light. It allows for the rapid analysis of large cell populations for parameters such as cell size, granularity, and, through the use of fluorescent probes, a wide range of cellular processes and phenotypes. nih.gov This methodology is broadly applied in research to investigate cell cycle distribution, apoptosis, cell viability, and the expression of intracellular and cell-surface proteins. mdpi.comnih.gov
In the context of taurine-containing compounds like TCNU, flow cytometry offers a robust platform for detailed investigation of cellular responses to treatment. For instance, studies on taurine have utilized flow cytometry to quantify apoptosis by staining cells with fluorescently labeled Annexin V and a viability dye like propidium (B1200493) iodide (PI). mdpi.com This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Research on taurine's effect on cervical cancer cells used this method to determine the apoptotic rate following treatment. nih.gov
Furthermore, flow cytometry is a standard method for cell cycle analysis. By staining cells with a DNA-binding fluorescent dye, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. This would enable researchers to determine if TCNU induces cell cycle arrest at specific checkpoints, a common mechanism for many DNA-damaging agents. Studies on taurine have successfully employed flow cytometry to observe its effects on the cell cycle in glioblastoma cells. researchgate.net The technique can also be adapted to measure changes in intracellular ion concentrations, such as calcium, which can be critical in signaling pathways for apoptosis and other cellular functions. nih.gov
Table 2: Potential Applications of Flow Cytometry in TCNU Research
| Cellular Process/Phenotype | Typical Fluorescent Probe/Stain | Information Gained |
|---|---|---|
| Apoptosis | Annexin V / Propidium Iodide (PI) | Quantification of early and late apoptotic cells, assessment of cell viability. |
| Cell Cycle | Propidium Iodide (PI) / DAPI | Determination of cell distribution in G0/G1, S, and G2/M phases; identification of cell cycle arrest. |
| Cell Proliferation | CFSE / Ki-67 | Tracking of cell division and identification of proliferating cell populations. |
Immunohistochemical and Immunofluorescence Profiling
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques that permit the visualization of specific proteins or antigens within the context of intact tissue sections or cell preparations. nih.gov Both methods rely on the highly specific binding of an antibody to its target antigen. nih.gov In IHC, the antibody is typically linked to an enzyme that catalyzes a color-producing reaction, allowing for visualization with a standard light microscope. nih.gov In IF, the antibody is conjugated to a fluorophore, and the resulting signal is detected using a fluorescence microscope. nih.gov These techniques are invaluable for assessing protein expression levels, spatial localization within the cell or tissue, and co-localization with other markers. nih.gov
In the study of compounds like TCNU, IHC and IF profiling can provide crucial insights into the molecular pathways affected by the drug. For example, given that TCNU is a DNA-damaging agent, these methods could be used to probe for the activation of DNA damage response pathways. nih.gov Immunohistochemical staining for phosphorylated histone H2AX (γ-H2AX) is a widely used marker for DNA double-strand breaks. frontiersin.org Researchers could use this to map the extent and location of DNA damage within tissues following TCNU exposure.
Furthermore, these techniques are critical for analyzing the downstream consequences of drug action, such as the induction of apoptosis or alterations in cell proliferation. researchgate.netfrontiersin.org Studies involving taurine have used IHC to detect key apoptotic proteins like cleaved caspase-3 and the tumor suppressor p53. researchgate.net Similarly, the proliferation marker Ki-67 can be used to assess the impact of a compound on cell division rates within a tissue. frontiersin.org Immunofluorescence could be employed for more detailed subcellular localization studies, for instance, to determine if a DNA repair protein translocates to the nucleus or if a pro-apoptotic protein like Bax translocates to the mitochondria upon TCNU treatment.
Table 3: Potential IHC/IF Targets for Profiling TCNU Cellular Effects
| Cellular Pathway | Protein Target | Potential Application in TCNU Studies |
|---|---|---|
| DNA Damage Response | γ-H2AX | To identify and quantify DNA double-strand breaks in treated cells or tissues. |
| Apoptosis | Cleaved Caspase-3, p53, Bax | To detect the activation of apoptotic pathways and identify cells undergoing programmed cell death. |
| Cell Proliferation | Ki-67 | To assess the anti-proliferative effects of TCNU by quantifying dividing cells. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) |
| Annexin V |
| Bax |
| Beclin 1 |
| Caspase-3 |
| Chlorozotocin |
| DAPI |
| Fluo-4 |
| Indo-1 |
| Ki-67 |
| LC3B |
| p53 |
| Propidium Iodide (PI) |
| Taurine |
| This compound (TCNU) |
Future Directions and Emerging Research Avenues for Taurine Chloroethylnitrosourea
Elucidation of Uncharacterized Biosynthetic and Metabolic Pathways of Taurine (B1682933)
The primary biosynthetic pathway for taurine begins with the amino acid cysteine. nih.gov This process involves a series of enzymatic steps, with cysteine dioxygenase (CDO) and cysteinesulfinate decarboxylase (CSD) being key enzymes. researchgate.net CDO catalyzes the oxidation of cysteine to cysteinesulfinic acid, which is then decarboxylated by CSD to form hypotaurine (B1206854). nih.govresearchgate.net The final step is the oxidation of hypotaurine to taurine, a reaction that may occur non-enzymatically in some cells. nih.gov Research has demonstrated that primary mouse astrocytes and neurons possess an intact pathway for taurine synthesis from cysteine. nih.gov
The metabolism of the taurine moiety, particularly in the context of the TCNU conjugate, is less characterized. Under conditions of oxidative stress, taurine can be converted to N-chlorotaurine (taurine chloramine) and subsequently to sulphoacetaldehyde. science.gov Taurine chloramine (B81541) itself has biological activities, including inhibiting the production of inflammatory mediators. nih.gov The metabolic fate of the CENU portion of TCNU involves decomposition to form reactive electrophilic intermediates, such as chloroethyl carbonium ions, which alkylate DNA and induce cytotoxicity. patsnap.com A study on tauromustine (B1682935) (TCNU) identified the parent compound and two metabolites, though their specific structures were not detailed. nih.gov
Future research should focus on how the conjugation to a CENU affects taurine's natural metabolic pathways and whether TCNU's metabolites retain biological activity. Investigating whether cancer cells metabolize the taurine component differently than normal cells could reveal new therapeutic targets or mechanisms of resistance.
Table 1: Key Enzymes in the Taurine Biosynthesis Pathway
| Enzyme | Abbreviation | Function | Reference |
|---|---|---|---|
| Cysteine Dioxygenase | CDO | Catalyzes the oxidation of cysteine to cysteinesulfinic acid. | nih.govresearchgate.net |
| Cysteinesulfinate Decarboxylase | CSD | Catalyzes the decarboxylation of cysteinesulfinic acid to hypotaurine. | nih.govresearchgate.net |
Investigation of Tumor Microenvironment Contributions to Efficacy
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that significantly influences therapeutic outcomes. nih.gov The taurine component of TCNU may uniquely modulate the TME, potentially enhancing the efficacy of the cytotoxic CENU moiety.
Taurine has been shown to rescue cancer-induced muscle atrophy by ameliorating the inflammatory TME, specifically by reducing the production of TNF-α and IL-6 in cancer cells. nih.gov Furthermore, taurine supplementation can reinvigorate exhausted CD8+ T cells, suggesting a role in overcoming tumor immune evasion. worldgastroenterology.org This is critical, as an immuno-tolerogenic TME is often associated with poor patient outcomes. nih.gov However, the role of taurine can be context-dependent; some research indicates that leukemia stem cells in the bone marrow TME utilize taurine, taken up via the taurine transporter (TAUT), to fuel their progression. theeducatedpatient.com
The CENU component can also interact with the TME. Studies on cystemustine (B1221732) and fotemustine, but not carmustine, have shown they can induce a "chemotherapy-induced bystander effect," where treatment of a primary tumor leads to growth inhibition in a secondary, untreated tumor, potentially mediated by alterations in the TME. nih.gov
Future investigations should explore how TCNU alters the immune cell infiltrate, cytokine profiles, and metabolic landscape within the TME. Understanding whether TCNU can reprogram an immuno-suppressive TME to an immuno-supportive one could open avenues for combination immunotherapies. Research could also determine if the expression levels of the taurine transporter (TAUT) in tumor cells correlate with TCNU efficacy. mdpi.com
Development of Novel Analogs and Conjugates with Enhanced Therapeutic Profiles
The design of TCNU itself was an effort to create a nitrosourea (B86855) analog with improved properties. nih.gov The development of further analogs and conjugates is a promising strategy to enhance therapeutic profiles, aiming for greater tumor specificity, increased potency, and reduced systemic toxicity.
The development of novel CENUs has been an ongoing field of research. For example, 2-chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU) was developed as an analog to BCNU and demonstrated superior antitumor activity against human glioma xenografts in preclinical models. nih.gov This highlights the potential for modifying the carrier group attached to the nitrosourea core to improve efficacy.
Similarly, creating novel conjugates with taurine and its derivatives is an active area of research. Valproyltaurinamide, a conjugate of valproic acid and taurine, has been synthesized with the goal of creating a hybrid drug with potentially better properties than its parent compounds. mdpi.com The taurine-derived bile salt, sodium taurocholate (NaTC), has also been incorporated into drug delivery vesicles, leveraging taurine's biological functions for therapeutic applications. acs.org
Future research in this area should focus on synthesizing and screening new TCNU analogs with modifications to either the taurine or the nitrosourea scaffold. These modifications could be designed to improve blood-brain barrier penetration, increase uptake by specific cancer cell transporters, or alter the drug's metabolic stability. Preclinical testing of these new compounds in a range of cancer models would be essential to identify candidates with superior therapeutic indices.
Table 2: Preclinical Efficacy of Select Chloroethylnitrosourea Analogs
| Compound | Comparison Drug | Cancer Model | Key Finding | Reference |
|---|---|---|---|---|
| Tauromustine (TCNU) | BCNU, CCNU, MeCCNU | L1210 leukemia, Walker mammary carcinoma, Lewis Lung, Harding Passey melanoma, Colon carcinoma C26 | TCNU exhibited equal or better oral efficacy compared to conventional CENUs. | nih.gov |
| SarCNU | BCNU | SF-295 and U-251 CNS tumor xenografts | SarCNU was significantly more effective than BCNU, producing a higher number of tumor-free animals in preclinical models. | nih.gov |
Exploration of Synergistic Combinations in Preclinical Oncology
Combining therapeutic agents is a cornerstone of modern oncology, aimed at overcoming drug resistance and achieving greater efficacy with lower doses. nih.gov Exploring synergistic combinations of TCNU with other anticancer agents is a critical avenue for future research.
Preclinical studies have already investigated TCNU in combination therapies. An in-vitro study demonstrated that TCNU has schedule-dependent synergism with 5-fluorouracil (B62378) (5-FU) and leucovorin (LV). nih.gov While a subsequent in-vivo study in a colonic tumor model did not confirm this synergism, it did find that TCNU alone was significantly more effective than the 5-FU/LV combination. nih.gov
The taurine component itself suggests potential synergistic interactions. Taurine has been shown to significantly enhance the chemotherapeutic efficacy of 5-FU in a colon cancer rat model, reducing tumor progression and protecting against toxicity. mdpi.com This suggests that the taurine moiety in TCNU could potentiate the effects of co-administered antimetabolites. The broader field of preclinical oncology is increasingly using high-throughput screening and computational modeling to identify novel synergistic drug combinations. purdue.educhemrxiv.orgd-nb.info
Future research should systematically screen TCNU against a panel of approved and investigational cancer drugs across various cancer cell lines. Promising combinations should be advanced to in-vivo models to evaluate their efficacy and toxicity. Given taurine's known effects, combinations with antimetabolites, targeted therapies affecting pathways modulated by taurine (such as the PI3K pathway), and immunotherapies are particularly worthy of investigation. worldgastroenterology.orgmdpi.com
Table 3: Preclinical Studies of Taurine-Related Synergistic Combinations
| Combination | Cancer Model | Key Finding | Reference |
|---|---|---|---|
| Tauromustine (TCNU) + 5-Fluorouracil (5-FU) + Leucovorin (LV) | Various tumors (in vitro) | Demonstrated schedule-dependent synergism. | nih.gov |
| Taurine + 5-Fluorouracil (5-FU) | Colon Cancer (Rat Model) | Taurine enhanced the efficacy of 5-FU, leading to a significant reduction in aberrant crypt foci and tumor progression. | mdpi.com |
Integration of Omics Data and Systems Biology for Predictive Models
The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research by providing a systems-level view of disease and drug response. nih.gov Integrating omics data with systems biology approaches can create powerful predictive models for the efficacy of TCNU.
Metabolomics studies using proton nuclear magnetic resonance spectroscopy have already been used to analyze the cellular response to chloroethylnitrosoureas. atsjournals.org These studies revealed that CENUs can induce adaptive metabolic pathways in tumors, providing insights into drug efficacy and potential resistance mechanisms. atsjournals.orgresearchgate.net Furthermore, integrative analyses using transcriptomics have identified distinct molecular subtypes of hepatocellular carcinoma based on taurine metabolic profiles, which correlate with different prognoses and immune landscapes. nih.gov This suggests that the baseline taurine metabolism of a tumor could be a predictive biomarker for TCNU response.
Systems biology workflows that integrate various omics datasets with genome-scale models are being developed to better understand complex metabolic interactions in engineered microbes and human diseases. lbl.govembopress.org Such approaches can be adapted to model the effects of TCNU. By combining data on gene expression, protein levels, and metabolite changes in cancer cells after TCNU treatment, researchers can build computational models that mechanistically link the drug's action to cellular outcomes.
Future directions should involve generating multi-omics datasets from preclinical models treated with TCNU. This data can be used to:
Identify biomarkers that predict sensitivity or resistance to TCNU.
Construct causal network models that explain how TCNU perturbs cellular signaling and metabolic pathways. embopress.org
Develop machine learning and other AI-driven models to predict synergistic drug combinations. chemrxiv.orgarxiv.org
This systems-level understanding will be invaluable for personalizing therapy and guiding the rational design of next-generation clinical trials.
Table 4: Applications of Omics in Research Relevant to Taurine Chloroethylnitrosourea
| Omics Field | Application | Key Finding/Potential | Reference |
|---|---|---|---|
| Metabolomics | Studying tumor response to CENU treatment. | Revealed drug efficacy and tumor-adaptive metabolic pathways as a response to treatment. | atsjournals.orgresearchgate.net |
| Transcriptomics | Subtyping tumors based on taurine metabolism. | Identified HCC subtypes with different taurine metabolic profiles, prognoses, and immune microenvironments. | nih.gov |
| Multi-Omics Integration (Systems Biology) | Generating mechanistic hypotheses for drug action. | Can be used to build causal models that explain how a drug perturbs cellular networks, identifying key drivers of response. | embopress.org |
Q & A
Q. What experimental models are commonly used to study the biochemical effects of taurine chloroethylnitrosourea?
Methodological Answer: Primary hepatocyte cultures (e.g., oleic acid-induced steatosis models in fish) are widely used to investigate lipid metabolism regulation by taurine derivatives. Transcriptome analysis is applied to identify differentially expressed genes (DEGs) in pathways like PPAR and AMPK signaling . For chloroethylnitrosourea (CNU), human tumor cell lines (e.g., glioma) are employed to assess resistance mechanisms via quantitative PCR to measure ERCC-2 or GST-μ gene expression . Researchers validate models by comparing lipid accumulation (via staining) or drug sensitivity (IC50 assays).
Q. What are the standard protocols for synthesizing and characterizing this compound?
Methodological Answer: Synthesis typically involves reacting chloroethylamine with nitrosourea precursors under controlled pH and temperature. Characterization uses NMR, mass spectrometry, and HPLC for purity validation. Stability studies under varying temperatures and pH are critical due to the compound’s nitroso group reactivity. Dosing in preclinical studies follows NIH guidelines, with pharmacokinetic parameters (e.g., half-life) measured via LC-MS in plasma/tissue samples .
Q. How do researchers address variability in taurine’s lipid-regulatory effects across species?
Methodological Answer: Cross-species comparisons involve parallel in vitro assays (e.g., hepatocytes from fish, rodents, and humans) under standardized steatosis induction protocols. Transcriptomic data are normalized to species-specific housekeeping genes, and pathway enrichment analysis (via KEGG/GO databases) identifies conserved mechanisms. For example, taurine’s upregulation of bile acid biosynthesis genes is consistent in fish and mammals, while fatty acid elongation pathways may differ .
Advanced Research Questions
Q. How can transcriptome analysis resolve contradictions in gene expression data linked to chloroethylnitrosourea resistance?
Methodological Answer: Contradictions (e.g., ERCC-2 vs. GST-μ correlations with CNU resistance) are analyzed by stratifying cell lines by tumor type and exposure duration. RNA-seq data are processed with pipelines like STAR/DESeq2, followed by co-expression network analysis (WGCNA) to identify hub genes. Confounding factors (e.g., hypoxia) are controlled using hypoxia-inducible factor (HIF) inhibitors. Meta-analysis of public datasets (e.g., GEO) validates findings .
Q. What methodologies optimize the study of this compound in combination therapies?
Methodological Answer: Synergy with agents like 5-fluorouracil (5-FU) is tested via Chou-Talalay combination index assays. Dose-response matrices are analyzed using CompuSyn software. In vivo, orthotopic tumor models are treated with staggered dosing to mimic clinical schedules. Pharmacodynamic biomarkers (e.g., thymidylate synthase inhibition for 5-FU) are quantified via immunohistochemistry . Ethical approval for animal studies requires adherence to ARRIVE guidelines, including randomization and blinded endpoint assessments .
Q. How do researchers differentiate between on-target and off-target effects of this compound in lipid metabolism studies?
Methodological Answer: CRISPR-Cas9 knockout models of PPARα/γ are used to isolate on-target effects. Off-target profiling employs chemical proteomics (e.g., affinity pulldown with biotinylated probes) and high-content screening. Data contradictions (e.g., conflicting DEGs in similar models) are resolved by validating with orthogonal methods like siRNA knockdown or pharmacological inhibitors. Statistical rigor includes Bonferroni correction for multiple comparisons .
Q. What strategies mitigate cross-resistance between chloroethylnitrosourea and other alkylating agents?
Methodological Answer: Cross-resistance is assessed using panels of cell lines with known resistance to temozolomide or cisplatin. RNA interference screens identify resistance drivers (e.g., MGMT or APE1). Combinatorial approaches with PARP inhibitors are tested in MGMT-deficient models. Data are analyzed using multivariate Cox regression to adjust for confounding variables like tumor proliferation rates .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
